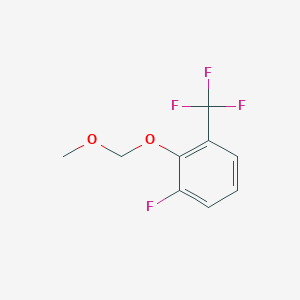

1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F4O2 This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a trifluoromethyl group attached to a benzene ring

Métodos De Preparación

The synthesis of 1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nucleophilic Substitution: A fluorine atom is introduced to the benzene ring through a nucleophilic substitution reaction.

Methoxymethoxy Group Addition: The methoxymethoxy group is added using a methoxymethyl chloride reagent under basic conditions.

Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of oxygen-containing groups.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the fluorine or methoxymethoxy groups are replaced by other functional groups.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene serves as a building block in organic synthesis. Its trifluoromethyl and methoxymethoxy groups enhance its utility in creating more complex fluorinated organic molecules, which are critical in materials science and pharmaceuticals.

Key Reactions:

- Oxidation: Can be oxidized to form quinones or other derivatives.

- Reduction: Reduction with lithium aluminum hydride yields various reduced derivatives.

- Substitution Reactions: The fluorine or methoxymethoxy groups can be replaced by nucleophiles under suitable conditions.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Lithium aluminum hydride | Reduced derivatives |

| Nucleophilic Substitution | Amines, thiols | Substituted products |

Biology

The compound's unique structure allows for the exploration of the effects of fluorine and trifluoromethyl groups on biological systems. Studies indicate that these functional groups can significantly influence the bioactivity of compounds, making them valuable in pharmacological research.

Case Study:

In a study investigating the impact of fluorinated compounds on enzyme activity, it was found that the presence of trifluoromethyl groups increased lipophilicity, enhancing cellular membrane penetration and biological activity.

Medicine

Research into the pharmacological activities of this compound is ongoing, particularly in drug development. The compound has potential applications in creating new therapeutic agents due to its unique interaction profiles with biological targets.

Example:

A recent investigation into novel anti-cancer agents highlighted the potential of fluorinated benzene derivatives, including this compound, to inhibit specific cancer cell lines effectively.

Industry

In industrial applications, this compound is utilized in the development of advanced materials with tailored properties such as increased stability and reactivity. Its unique chemical characteristics make it suitable for use in coatings, adhesives, and specialty polymers.

Mecanismo De Acción

The mechanism by which 1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The methoxymethoxy and trifluoromethyl groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes, facilitating its biological activity.

Comparación Con Compuestos Similares

1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

1-Fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene: This compound has a similar structure but with the trifluoromethyl group in a different position, leading to different chemical and biological properties.

1-Fluoro-2-(trifluoromethoxy)benzene: Lacks the methoxymethoxy group, resulting in different reactivity and applications.

1-Fluoro-2-methoxy-4-methyl-5-(trifluoromethyl)benzene:

Actividad Biológica

1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene, with the CAS number 2379321-94-3, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various fluorinated compounds, including derivatives similar to this compound. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial effects against multidrug-resistant strains of Staphylococcus aureus, including MRSA and VRSA.

Key Findings :

- The minimum inhibitory concentration (MIC) of several related compounds was found to be significantly low, indicating strong antibacterial potential. For instance, a related compound demonstrated an MIC of 0.031–0.062 µg/mL against MRSA strains .

- Time-kill kinetic studies revealed that certain derivatives exhibit bactericidal activity comparable to vancomycin, a standard treatment for resistant bacterial infections .

Cytotoxicity Studies

Cytotoxicity assessments using Vero cells (African green monkey kidney cells) showed that some derivatives of fluorinated salicylanilides had a selectivity index (SI) greater than 10, suggesting they are more toxic to bacteria than to human cells. This is critical for developing therapeutic agents with minimal side effects .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups has been shown to influence the biological activity of compounds significantly. Statistical analyses indicate that:

- Substituting -CH3 with -CF3 can enhance bioactivity, although the extent varies depending on the specific structural context .

- Compounds with additional fluorine or chlorine substitutions at specific positions exhibited improved activity against bacterial strains, emphasizing the importance of precise molecular modifications in drug design .

Data Tables

| Compound Name | CAS Number | MIC (µg/mL) | Selectivity Index |

|---|---|---|---|

| Compound 22 | 2379321-94-3 | 0.031–0.062 | >10 |

| Compound 20 | N/A | <1 | >10 |

| Compound 24 | N/A | <1 | >10 |

Case Studies

In a comparative study, various fluoro and trifluoromethyl-substituted salicylanilide derivatives were synthesized and tested for their antimicrobial efficacy against resistant strains of S. aureus. The study established that:

Propiedades

IUPAC Name |

1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c1-14-5-15-8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIWTRKXAIQVIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC=C1F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.